benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine
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Overview
Description
Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine is a chemical compound with the molecular formula C12H15ClFN3 This compound is notable for its unique structure, which includes a benzyl group, a fluoroethyl group, and a pyrazole ring
Preparation Methods
The synthesis of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Industry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine involves its interaction with specific molecular targets within cells. The fluoroethyl group and pyrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine can be compared with other similar compounds, such as:
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine: This compound shares a similar structure but lacks the methyl group on the pyrazole ring.
Benzyl{[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}amine: This compound has a chloroethyl group instead of a fluoroethyl group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H17ClFN3 |
---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c14-6-7-17-11-13(10-16-17)9-15-8-12-4-2-1-3-5-12;/h1-5,10-11,15H,6-9H2;1H |
InChI Key |
GTBJQBBTICXMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
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